molecular formula C10H9ClN2OS B1616951 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 3174-15-0

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B1616951
CAS RN: 3174-15-0
M. Wt: 240.71 g/mol
InChI Key: UKCZXXXZRMGCMJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, also known as 2-CNBTA, is a synthetic chemical compound that has been studied for its various applications in scientific research. It is a white crystalline solid with a melting point of around 200-202°C and is soluble in water and organic solvents. 2-CNBTA has been found to be a useful reagent for the synthesis of various organic compounds, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Anti-Tubercular Agent

Benzothiazole derivatives, including those with an acetamide group, have been investigated for their potential as anti-tubercular agents. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The synthesis of these derivatives often involves various synthetic pathways, and their structure-activity relationships are crucial for enhancing anti-tubercular activity .

Anticonvulsant Properties

Some benzothiazole acetamides have been synthesized and evaluated for their anticonvulsant effects. These compounds, particularly those with morpholino and imidazolyl derivatives, have shown promise as lead anticonvulsant agents. Their pharmacophore measurements align with established anticonvulsants, suggesting potential for development into new epilepsy treatments .

properties

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCZXXXZRMGCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357068
Record name 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

CAS RN

3174-15-0
Record name 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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